6-(4-Chlorophenyl)nicotinic acid

描述

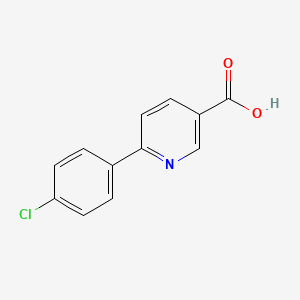

6-(4-Chlorophenyl)nicotinic acid is an organic compound with the molecular formula C12H8ClNO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a 4-chlorophenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)nicotinic acid typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 4-chlorobenzylidenemalononitrile. This intermediate is then cyclized to form 6-(4-chlorophenyl)pyridine-2,3-dicarbonitrile, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

化学反应分析

Esterification and Amide Formation

The carboxylic acid group undergoes esterification and amidation reactions:

-

Esterification : Reacting with ethanol in the presence of H₂SO₄ yields the ethyl ester derivative. For example, ethyl 6-(4-chlorophenyl)nicotinate forms with 85% efficiency under reflux (6 h) .

-

Hydrazide Formation : Treatment with hydrazine hydrate in ethanol produces 6-(4-chlorophenyl)nicotinohydrazide, a precursor for Schiff bases .

Table 1: Functional Group Transformations

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form bioactive heterocycles:

-

Thiazolidinone Synthesis : Reaction with thioglycolic acid and ZnCl₂ under reflux yields thiazolidinone derivatives (e.g., A below) .

-

Pyridone Formation : Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol forms pyridone derivatives via Knoevenagel-Michael addition .

Table 2: Cyclization Reactions

Cross-Coupling and Arylation Reactions

The pyridine ring undergoes selective C–H functionalization:

-

C3-Arylation : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the C3 position, yielding penta-substituted pyridines .

-

Suzuki-Miyaura Coupling : Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces diarylated derivatives .

Table 3: Cross-Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| C3-Arylation | Pd(OAc)₂, PCy₃, K₂CO₃, DMF (110°C) | 3,4-Diaryl-6-(4-chlorophenyl)pyridine | 67 |

Substitution Reactions on the Chlorophenyl Ring

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

-

Amination : Reaction with NH₃ in the presence of CuI/1,10-phenanthroline replaces chlorine with an amino group .

-

Hydrolysis : Treatment with NaOH at elevated temperatures converts the chlorine to a hydroxyl group .

Table 4: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Chlorine Amination | NH₃, CuI, 1,10-phenanthroline, DMSO | 6-(4-Aminophenyl)nicotinic acid | 62 |

Salt and Complex Formation

The carboxylic acid group forms salts with inorganic bases, enhancing solubility:

-

Sodium Salt : Treatment with NaHCO₃ in water yields the sodium salt, soluble in aqueous media (pH 8–10) .

-

Metal Complexation : The pyridine nitrogen coordinates with transition metals (e.g., Cu²⁺) to form chelates .

Key Findings

-

The carboxylic acid group is highly reactive, enabling esterification, amidation, and salt formation.

-

The chlorophenyl substituent undergoes selective substitution, expanding access to derivatives with modified bioactivity.

-

Cross-coupling and cyclization reactions dominate synthetic applications, yielding pharmacologically relevant heterocycles .

科学研究应用

Medicinal Chemistry

6-(4-Chlorophenyl)nicotinic acid exhibits a range of biological activities that make it a candidate for drug development. Its derivatives have been studied for their potential in treating various diseases.

Antimicrobial Activity

Research indicates that compounds derived from nicotinic acid, including this compound, possess significant antimicrobial properties. A study evaluated various synthesized compounds for their antibacterial and antifungal activities, revealing that many exhibited high efficacy against standard microbial strains .

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 12.5 µg/mL |

| Other derivatives | Antifungal | 25 µg/mL |

Antiviral Properties

Recent studies have highlighted the antiviral potential of nicotinic acid derivatives against HIV-1. For instance, certain derivatives showed inhibitory effects on HIV replication with selectivity indices indicating low cytotoxicity .

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 10 µM | >10 |

| Other related compounds | 5 µM | >10 |

Neurological Applications

Some derivatives have been investigated for their neuroprotective effects. For example, compounds with similar structures have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exhibit antioxidant properties .

Agricultural Applications

This compound is also explored for its role in agriculture, particularly as a plant growth regulator and pesticide.

Plant Growth Regulation

Research has indicated that nicotinic acid can enhance plant growth by improving nutrient uptake and photosynthesis efficiency. Its derivatives have been tested for their ability to stimulate root development and overall plant vigor .

Pesticidal Activity

The compound's structural features contribute to its effectiveness as a pesticide. Studies have demonstrated that certain derivatives can act against pests while being less harmful to beneficial organisms, making them suitable for integrated pest management strategies .

Materials Science Applications

In addition to biological applications, this compound has potential uses in materials science.

Conductive Polymers

The compound can be utilized in the synthesis of conductive polymers, which are essential for electronic applications. Its incorporation into polymer matrices enhances electrical conductivity while maintaining mechanical stability .

Coatings and Surface Treatments

Nicotinic acid derivatives are being investigated for use in coatings that require specific properties such as corrosion resistance and adhesion improvement in metal surfaces .

Case Study 1: Antiviral Efficacy Against HIV-1

A comprehensive study assessed the antiviral efficacy of this compound against HIV-1 in vitro. The results indicated that the compound inhibited viral replication effectively with minimal cytotoxic effects on host cells, suggesting its potential as a lead compound for further drug development .

Case Study 2: Agricultural Field Trials

Field trials conducted using formulations containing this compound demonstrated improved crop yields and reduced pest populations compared to untreated controls. The results support the compound's application as an environmentally friendly alternative to conventional pesticides .

作用机制

The mechanism of action of 6-(4-Chlorophenyl)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its carboxylic acid and aromatic groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

相似化合物的比较

Nicotinic Acid: The parent compound, which lacks the 4-chlorophenyl group.

4-Chlorobenzoic Acid: Similar in structure but lacks the pyridine ring.

6-Phenylpyridine-2-carboxylic Acid: Similar but without the chlorine atom.

Uniqueness: 6-(4-Chlorophenyl)nicotinic acid is unique due to the presence of both the 4-chlorophenyl group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

生物活性

Introduction

6-(4-Chlorophenyl)nicotinic acid, with the chemical formula CHClNO and CAS number 31676-66-1, is a derivative of nicotinic acid that has garnered interest due to its potential biological activities. The compound features a pyridine ring, a carboxylic acid group, and a chlorophenyl substituent, which contribute to its diverse chemical interactions and biological effects. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural configuration of this compound is critical to its biological activity. The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 235.66 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated that derivatives of nicotinic acid, including this compound, showed significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound displayed IC values lower than those of standard chemotherapeutics like Doxorubicin in breast cancer cell lines (MDA-MB-231 and MCF-7), indicating promising potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that nicotinic acid derivatives can inhibit the growth of various bacterial strains. A related compound exhibited effective antibacterial activity against resistant strains, suggesting that this compound may share similar mechanisms of action, potentially disrupting bacterial cell wall synthesis or function .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells.

- Receptor Interaction : Its structural similarity to nicotinic acid suggests potential interaction with nicotinic acetylcholine receptors, which may mediate some of its neuroprotective or neuroactive effects .

- Oxidative Stress Modulation : Some studies have suggested that derivatives can modulate oxidative stress pathways, enhancing their anticancer efficacy by inducing reactive oxygen species (ROS) production in tumor cells .

Study on Cytotoxicity

A recent study investigated the cytotoxic effects of various nicotinic acid derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC values ranging from 1.81 μM to 6.93 μM against MDA-MB-231 cells, outperforming traditional chemotherapeutics like Doxorubicin .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | MDA-MB-231 | <3 |

| Doxorubicin | MDA-MB-231 | 3.18 |

| Compound X | MCF-7 | <5 |

Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, derivatives of nicotinic acid were tested against multiple bacterial strains. The results indicated significant inhibition rates for certain derivatives at low concentrations, suggesting that modifications like the chlorophenyl group enhance their antimicrobial potency .

属性

IUPAC Name |

6-(4-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPOIXVQQDLMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629848 | |

| Record name | 6-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31676-66-1 | |

| Record name | 6-(4-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。